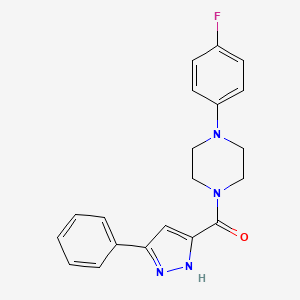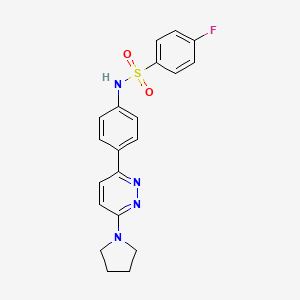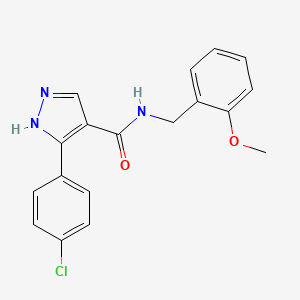![molecular formula C20H18N6O2S B11263556 4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263556.png)
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: is a complex organic compound with a unique structure. Let’s break it down:
Benzamide Core: The central benzamide moiety provides rigidity and stability.
Thiadiazole Ring: The 1,2,4-thiadiazole ring contributes to the compound’s pharmacological properties.
Triazole Ring: The 1,2,3-triazole ring enhances bioactivity.
Methoxy and Methyl Groups: These substituents influence solubility and lipophilicity.
Vorbereitungsmethoden
Synthesis Routes: Several synthetic routes exist for this compound, but one common approach involves coupling an appropriate amine (bearing the triazole and thiadiazole functionalities) with 4-methoxybenzoyl chloride. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods. Solvent choice, catalysts, and temperature play crucial roles.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: Reduction of the amide carbonyl group may yield an amine.
Substitution: Substituents can be modified via nucleophilic substitution reactions.
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Hydrazine: Converts the thiadiazole to a thiol group.
Lithium Aluminum Hydride (LiAlH₄): Reduces the amide to an amine.
Hydrolysis: Cleavage of the amide bond yields the corresponding acid and amine.
Substitution: Substituents can be replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: Investigated as a potential antidepressant and anxiolytic agent.
Chemistry: Used in ligand design for metal complexes.
Biology: Studied for its effects on stress-related pathways.
Wirkmechanismus
The compound likely interacts with corticotropin-releasing factor (CRF) receptors, modulating stress responses. Further research is needed to
Eigenschaften
Molekularformel |
C20H18N6O2S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-5-4-6-15(11-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-9-16(28-3)10-8-14/h4-11H,1-3H3,(H,21,22,24,27) |
InChI-Schlüssel |
FFNHQGXTOSOINX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11263474.png)

![8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B11263493.png)
![2-({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11263499.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263500.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11263504.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11263505.png)

![1-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263519.png)
![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11263522.png)
![4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263525.png)
![3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11263527.png)
![N-benzyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B11263545.png)

